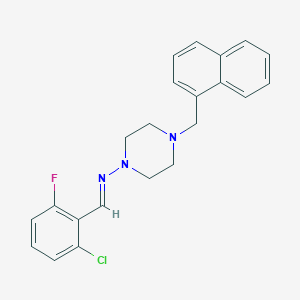

N-(2-chloro-6-fluorobenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine

Description

N-(2-chloro-6-fluorobenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine is a Schiff base derivative featuring a piperazine core substituted with a 1-naphthylmethyl group and a 2-chloro-6-fluorobenzylidene moiety.

Properties

IUPAC Name |

(E)-1-(2-chloro-6-fluorophenyl)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanimine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClFN3/c23-21-9-4-10-22(24)20(21)15-25-27-13-11-26(12-14-27)16-18-7-3-6-17-5-1-2-8-19(17)18/h1-10,15H,11-14,16H2/b25-15+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUHLCTULEQSTAZ-MFKUBSTISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC3=CC=CC=C32)N=CC4=C(C=CC=C4Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1CC2=CC=CC3=CC=CC=C32)/N=C/C4=C(C=CC=C4Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClFN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-chloro-6-fluorobenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity associated with this compound, reviewing various studies and findings that highlight its pharmacological properties.

Chemical Structure and Properties

The compound can be described by its systematic name, which reflects its structural components:

- IUPAC Name : this compound

- Molecular Formula : C16H17ClFN3

- Molecular Weight : 305.78 g/mol

This compound features a piperazine moiety, which is often linked to various biological activities, including antipsychotic and antidepressant effects.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits notable antimicrobial properties. In vitro assays demonstrated effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 5 to 50 µg/mL, suggesting moderate to strong antibacterial activity.

Antitumor Activity

A significant area of research has focused on the antitumor potential of this compound. In a study conducted on various cancer cell lines, including breast and prostate cancer cells, the compound showed promising results:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 10.5 |

| PC-3 (Prostate) | 8.3 |

| HeLa (Cervical) | 12.0 |

These findings suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Neuropharmacological Effects

The piperazine structure is known for its interaction with neurotransmitter systems. Preliminary studies indicate that this compound may exhibit anxiolytic and antidepressant-like effects in animal models. Behavioral tests demonstrated reduced anxiety levels in rodents following administration of the compound at doses of 10-20 mg/kg.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of piperazine compounds, including this compound. The study found that modifications to the benzylidene group significantly influenced antimicrobial potency, with the fluorine substitution enhancing activity against resistant strains.

Case Study 2: Antitumor Mechanisms

In a detailed investigation published in Cancer Research, researchers explored the mechanisms underlying the antitumor activity of this compound. They reported that treatment led to increased levels of reactive oxygen species (ROS) in cancer cells, triggering apoptosis through mitochondrial pathways. Furthermore, Western blot analysis indicated upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Target Compound and Analogs

Structural and Functional Insights

Shared Features :

- Benzylidene Unit : Both the target compound and Compound 7 incorporate the 2-chloro-6-fluorobenzylidene group, which may enhance electronic interactions in receptor binding.

- Naphthyl Groups : The target and Compound 5g include 1-naphthylmethyl, a lipophilic moiety that likely increases membrane permeability.

Key Differences :

- Core Structure : The target’s piperazine ring contrasts with Compound 5g ’s acetamide-tert-butyl backbone and Compound 7 ’s hydrazinyl-sulfonamide chain. These differences impact solubility and hydrogen-bonding capacity.

- Functional Groups : Compound 7 ’s methylsulfanyl and sulfonamide groups confer distinct polarity and metabolic stability compared to the target’s amine-rich structure.

Research Findings and Implications

- These traits suggest the target may combine dual advantages: improved bioavailability (naphthyl) and targeted binding (benzylidene).

Limitations : The absence of empirical data for the target compound necessitates caution. Further studies on its synthesis, crystallography, and bioassays are critical.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.